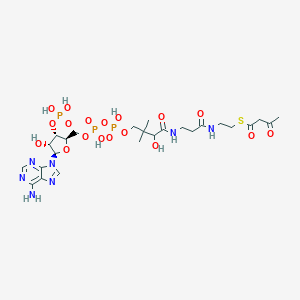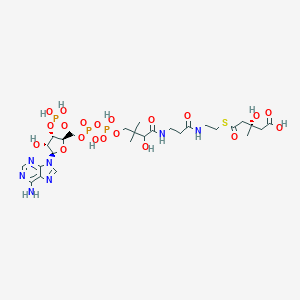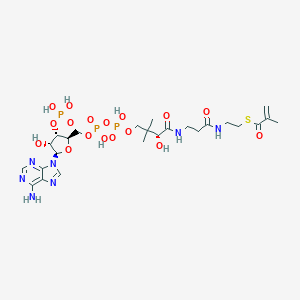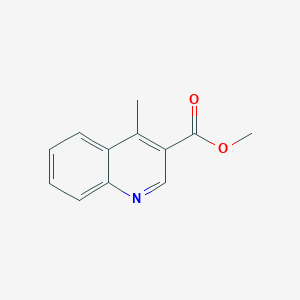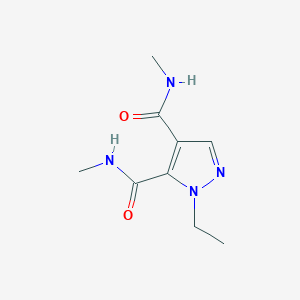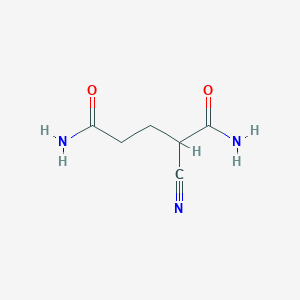
2-Cyanopentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanopentanediamide, also known as CPDA, is a chemical compound that belongs to the class of amides. It has a molecular formula of C7H13N3O2 and a molecular weight of 171.2 g/mol. CPDA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of 2-Cyanopentanediamide is not well understood. However, it is believed to work by inhibiting the growth and proliferation of microorganisms. 2-Cyanopentanediamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Effets Biochimiques Et Physiologiques
2-Cyanopentanediamide has been shown to have low toxicity and is relatively non-toxic to mammalian cells. It has been reported to have no significant effects on the liver and kidney function of rats. 2-Cyanopentanediamide has also been shown to have no significant effects on the hematological parameters of rats.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyanopentanediamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 2-Cyanopentanediamide is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 2-Cyanopentanediamide has some limitations, such as its limited solubility in water and some organic solvents.
Orientations Futures
There are several future directions for the research and development of 2-Cyanopentanediamide. One potential area of research is the development of new drugs based on the 2-Cyanopentanediamide scaffold. Another area of research is the investigation of the potential use of 2-Cyanopentanediamide as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyanopentanediamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Cyanopentanediamide involves the reaction of pentanediamine with cyanogen bromide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or acetone.
Applications De Recherche Scientifique
2-Cyanopentanediamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities. 2-Cyanopentanediamide has also been investigated for its potential use as a scaffold molecule for the development of new drugs.
Propriétés
Numéro CAS |
18283-43-7 |
|---|---|
Nom du produit |
2-Cyanopentanediamide |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-cyanopentanediamide |
InChI |
InChI=1S/C6H9N3O2/c7-3-4(6(9)11)1-2-5(8)10/h4H,1-2H2,(H2,8,10)(H2,9,11) |
Clé InChI |
OEHZJTODUAJYIU-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C(C#N)C(=O)N |
SMILES canonique |
C(CC(=O)N)C(C#N)C(=O)N |
Autres numéros CAS |
18283-43-7 |
Synonymes |
Glutaramide, 2-cyano- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



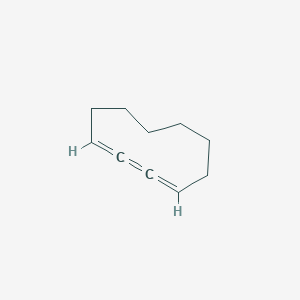

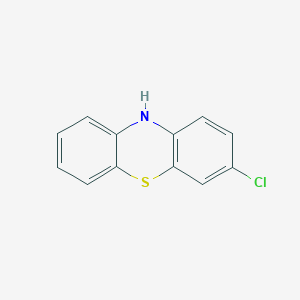


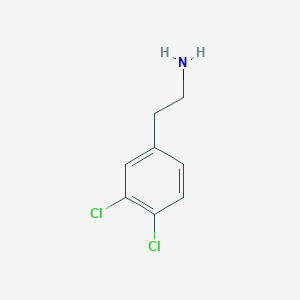
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
